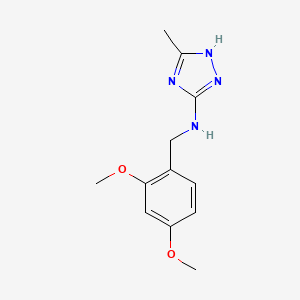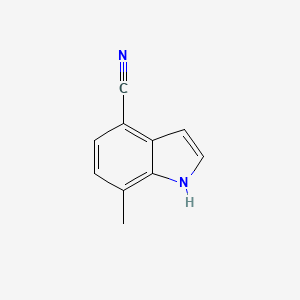
1-(3-(Aminomethyl)piperidin-1-yl)-3-cyclopentylpropan-1-one
Vue d'ensemble
Description
This compound is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry Applications
Synthesis of Conformationally Rigid Diamines : A method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, a compound structurally related to "1-(3-(Aminomethyl)piperidin-1-yl)-3-cyclopentylpropan-1-one", highlights its importance in medicinal chemistry. This novel synthesis method is proposed as a more practical approach for producing such compounds in large quantities, indicating the compound's relevance in developing pharmaceutical agents (Smaliy et al., 2011).
Derivatives of Piperidine for Pharmacological Use : Research into 1-substituted piperidines discusses the synthesis, pharmacological properties, and use of derivatives, including those related to the target compound. These derivatives have been explored for their potential applications in various therapeutic areas, demonstrating the compound's utility in drug development (Vardanyan, 2018).
CGRP Receptor Inhibitor Synthesis : The development of a potent CGRP receptor antagonist involved the synthesis of complex piperidine-containing structures. This research underscores the compound's significance in creating new treatments for conditions mediated by the calcitonin gene-related peptide, such as migraines (Cann et al., 2012).
Synthesis of α-Aminophosphonates : Novel (4′-tosyl) piperidin-4-yl containing α-aminophosphonates were synthesized and evaluated for their insecticidal activities, showcasing the compound's role in developing agrochemicals (Jiang et al., 2013).
Organic Synthesis and Chemical Properties
Chemical Activation of Piperidine : Studies on the Maillard reaction of piperidine revealed its potential to form various reaction products, including those with glucose and lysine, which are relevant in food chemistry and possibly drug design (Nikolov & Yaylayan, 2010).
Bis-amino Methylation in Aqueous Medium : A method for synthesizing spiro-fused piperidines through bis-amino methylation using iron(III) trifluroacetate demonstrates the compound's utility in creating complex heterocyclic structures in an environmentally friendly manner (Lohar et al., 2016).
Mécanisme D'action
Orientations Futures
The future directions in the research and development of piperidine derivatives involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . This includes the development of more efficient synthesis methods and the exploration of their pharmacological applications .
Propriétés
IUPAC Name |
1-[3-(aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c15-10-13-6-3-9-16(11-13)14(17)8-7-12-4-1-2-5-12/h12-13H,1-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQZETYTXVWAQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCCC(C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Aminomethyl)piperidin-1-yl)-3-cyclopentylpropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



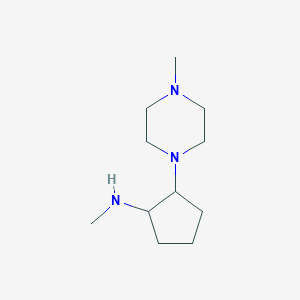
![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1464610.png)

![[1-(2-Phenylpropyl)piperidin-4-yl]methanamine](/img/structure/B1464615.png)
![hexahydro-2H-furo[3,4-b][1,4]oxazine](/img/structure/B1464618.png)
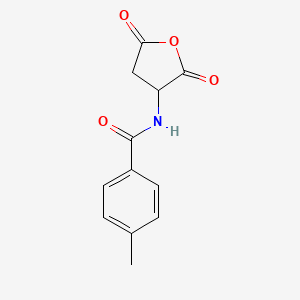

![3-[2,3,3a,4,5,9b-Hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol](/img/structure/B1464622.png)

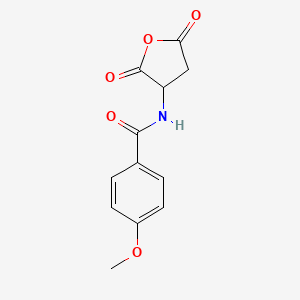
![methyl (2E)-3-{3-chloro-4-[(trifluoromethane)sulfonyloxy]phenyl}prop-2-enoate](/img/structure/B1464627.png)
